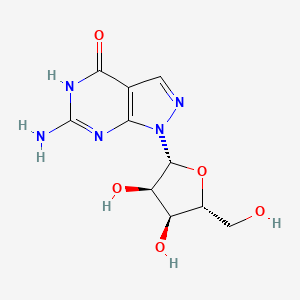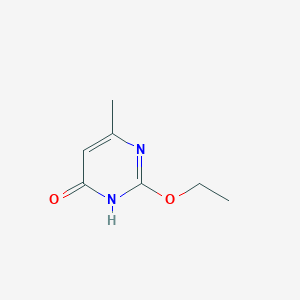
2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenolhydrochlorid
Übersicht
Beschreibung
“2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride” is a chemical compound . It’s a Schiff base, which is a compound with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Synthesis Analysis
This compound is usually formed by the condensation of an aldehyde or ketone with a primary amine . It could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular formula of this compound is C15H15NO3 . Its average mass is 257.284 Da and its monoisotopic mass is 257.105194 Da .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of vanillin and p-anisidine, resulting in the formation of an imine .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Diese Verbindung wurde auf ihr Potenzial als Antioxidans untersucht. Die antioxidativen Eigenschaften sind von Bedeutung, da sie zum Schutz von Zellen vor Schäden durch freie Radikale beitragen können. In einer Studie wurde die Verbindung synthetisiert und ihre antioxidative Aktivität mit der DPPH-Methode getestet, was zu einem vielversprechenden EC50-Wert von 10,46 ppm führte . Dies deutet darauf hin, dass es sich um ein starkes Antioxidans handeln könnte, das in der Pharmakologie und Lebensmittelkonservierung wertvoll ist.
Schiff-Base-Bildung
Schiff-Basen sind Verbindungen mit einer funktionellen Gruppe, die eine Kohlenstoff-Stickstoff-Doppelbindung enthält, wobei das Stickstoffatom an eine Aryl- oder Alkylgruppe gebunden ist. Die betreffende Verbindung kann Schiff-Basen bilden, die eine breite Palette von Anwendungen haben, darunter als Zwischenprodukte in der organischen Synthese und bei der Entwicklung von Pharmazeutika und Farbstoffen .
Synthese von Azofarbstoffen
Die molekulare Struktur dieser Verbindung macht sie zu einem geeigneten Kandidaten für die Synthese von Azofarbstoffen. Azofarbstoffe zeichnen sich durch ihre lebendigen Farben aus und werden in einer Vielzahl von Industrien eingesetzt, von Textilien bis hin zum Druck .
Herstellung von Bis(cyanat)estern
Es wurde berichtet, dass Derivate dieser Verbindung bei der Herstellung von erneuerbaren Bis(cyanat)estern verwendet werden können . Diese Ester finden Anwendung bei der Herstellung von duroplastischen Polymeren, die in Beschichtungen, Klebstoffen und Hochleistungsverbundwerkstoffen eingesetzt werden.
Biologische Anwendungen
Aufgrund des Vorhandenseins der Imingruppe wurde die Verbindung mit verschiedenen biologischen Rollen in Verbindung gebracht. Sie wurde für ihre potenzielle Verwendung in der Pharmakologie mit Funktionen wie antimikrobiellen, krebshemmenden, antiviralen, Antidepressiva und entzündungshemmenden Aktivitäten bekannt .
Grüne Synthesemethode
Die Verbindung kann mit einer grünen Synthesemethode hergestellt werden, die eine Reduzierung des Auftretens gefährlicher Abfälle anstrebt. Diese Methode beinhaltet die Verwendung von Wasser als Lösungsmittel und ist eine umweltfreundliche Alternative zu traditionellen Synthesemethoden .
Kristallstrukturanalyse
Die Kristallstruktur der Verbindung wurde analysiert, was entscheidend ist, um ihr chemisches Verhalten und ihre potenziellen Anwendungen in der Materialwissenschaft zu verstehen. Die Kristallstruktur kann die physikalischen Eigenschaften und die Reaktivität der Verbindung beeinflussen .
Ausgangsmaterial für sekundäre Amine
Sekundäre Amine sind wichtig bei der Synthese von Pharmazeutika und Agrochemikalien. Diese Verbindung wurde als wichtiges Ausgangsmaterial für die Synthese von sekundären Aminen identifiziert, die Bestandteile vieler Arzneimittel und Agrochemikalien sind .
Wirkmechanismus
2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride prevents the breakdown of these neurotransmitters, which can lead to increased levels of these chemicals in the brain. This can have a variety of effects, depending on the neurotransmitter in question.
Biochemical and Physiological Effects
The inhibition of MAO by 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride can lead to an increase in the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This can have a variety of effects on the body, depending on the neurotransmitter in question. For example, increased levels of serotonin can lead to improved mood and decreased anxiety, while increased levels of dopamine can lead to increased motivation and improved cognitive functioning.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used to study a variety of biochemical and physiological processes. However, it is important to note that 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride can be toxic in large doses, and should be used with caution.
Zukünftige Richtungen
In the future, 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride could be used to study the effects of drugs on the central nervous system, the pharmacology of neurotransmitters, and the regulation of gene expression. Additionally, it could be used to study the effects of various hormones on the body, such as the effects of insulin on glucose metabolism. Furthermore, it could be used to study the effects of environmental toxins on the body, such as the effects of heavy metals on the brain. Additionally, it could be used to study the effects of diet and lifestyle on the body, such as the effects of exercise and nutrition on cognitive functioning. Finally, it could be used to study the effects of various drugs on the body, such as the effects of antidepressants on mood.
Eigenschaften
IUPAC Name |
2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2;/h3-10,17H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUOYLPHMWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)


![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)

![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)


![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)